![molecular formula C12H10N2O4 B2396506 7H,8H,9H-[1,4]dioxepino[2,3-g]cinnoline-3-carboxylic acid CAS No. 929972-01-0](/img/structure/B2396506.png)
7H,8H,9H-[1,4]dioxepino[2,3-g]cinnoline-3-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7H,8H,9H-[1,4]dioxepino[2,3-g]cinnoline-3-carboxylic acid is a synthetic compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as DC-3, and it is a member of the cinnoline family of compounds. The unique chemical structure of DC-3 makes it an attractive candidate for various research applications, including drug discovery and development.
Mécanisme D'action
The mechanism of action of DC-3 is not fully understood, but it is believed to work by inhibiting the activity of certain enzymes and proteins in the body. This inhibition can lead to the suppression of cancer cell growth and the reduction of inflammation.
Biochemical and Physiological Effects:
DC-3 has been shown to have significant biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes and proteins in the body, which can lead to the suppression of cancer cell growth and the reduction of inflammation. DC-3 has also been shown to have anti-microbial properties, making it a potential treatment for bacterial infections.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using DC-3 in lab experiments include its potential as a drug candidate and its ability to inhibit the growth of cancer cells. However, the synthesis of DC-3 is a complex process that requires specialized equipment and expertise, which can limit its use in some labs. Additionally, the mechanism of action of DC-3 is not fully understood, which can make it difficult to interpret experimental results.
Orientations Futures
There are several future directions for research involving DC-3. One area of research is the development of DC-3 as a potential treatment for cancer. Another area of research is the investigation of DC-3 as a potential treatment for neurodegenerative diseases. Additionally, DC-3 could be studied for its potential as an anti-microbial agent, as well as its potential as a treatment for other diseases and conditions. Further research is needed to fully understand the mechanism of action of DC-3 and to determine its potential applications in various fields of research.
Méthodes De Synthèse
The synthesis of DC-3 involves several steps, including the reaction of 2,3-dichloroquinoxaline with 1,2-epoxy-3-chloropropane to produce the intermediate compound. This intermediate is then reacted with 2,3-dihydrobenzo[b][1,4]dioxepine to produce DC-3. The synthesis of DC-3 is a complex process that requires specialized equipment and expertise.
Applications De Recherche Scientifique
DC-3 has shown great potential in scientific research, particularly in drug discovery and development. It has been studied for its ability to inhibit the growth of cancer cells and has been shown to have anti-inflammatory properties. DC-3 has also been studied for its potential as an anti-microbial agent and as a treatment for neurodegenerative diseases.
Propriétés
IUPAC Name |
8,9-dihydro-7H-[1,4]dioxepino[2,3-g]cinnoline-3-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N2O4/c15-12(16)9-4-7-5-10-11(6-8(7)13-14-9)18-3-1-2-17-10/h4-6H,1-3H2,(H,15,16) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGKPRRBUMPYMQQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(C=C3C(=C2)C=C(N=N3)C(=O)O)OC1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N2O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.22 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7H,8H,9H-[1,4]dioxepino[2,3-g]cinnoline-3-carboxylic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(3-(2-chlorobenzyl)-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-(p-tolyl)acetamide](/img/structure/B2396423.png)
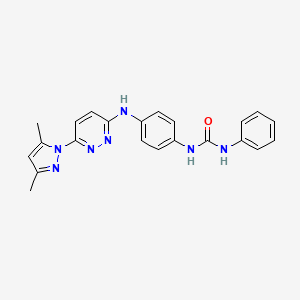
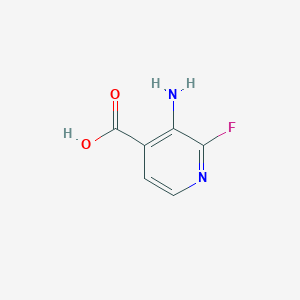
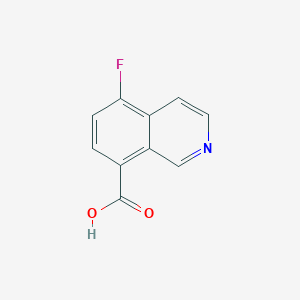

![Ethyl 2-[3-[(1-prop-2-enoylpiperidine-4-carbonyl)amino]phenyl]acetate](/img/structure/B2396432.png)
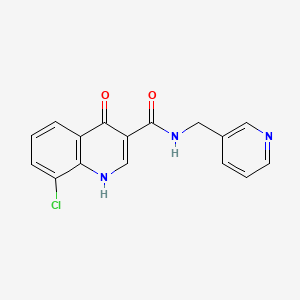
![2-[9-(3-methoxyphenyl)-1,7-dimethyl-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl]acetamide](/img/structure/B2396435.png)
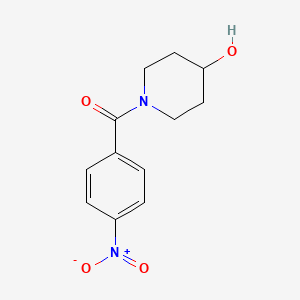
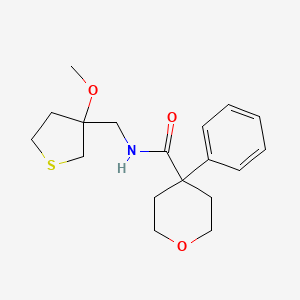
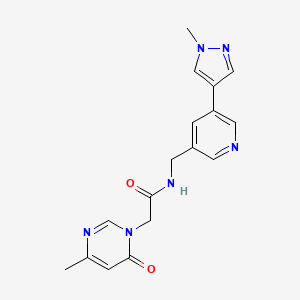
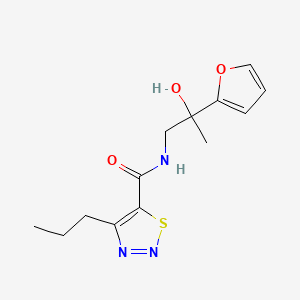

![4,6-Dihydrofuro[3,4-d][1,2]oxazole-3-carbaldehyde](/img/structure/B2396445.png)